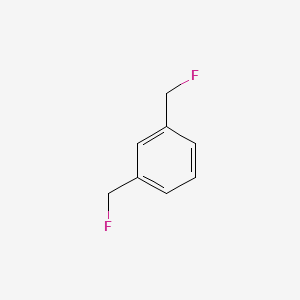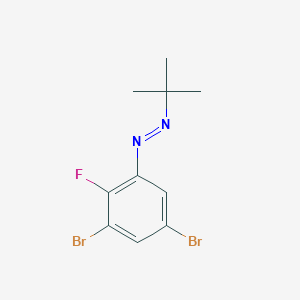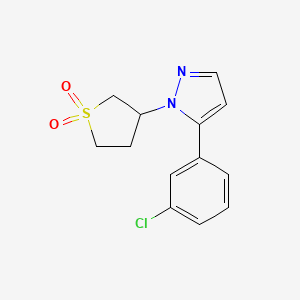![molecular formula C8H21O7P B14193694 2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid CAS No. 836597-64-9](/img/structure/B14193694.png)
2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Methylpropoxy)ethoxy]ethanol is an organic compound with the molecular formula C8H18O3. It is also known by its IUPAC name, 2-[2-(2-methylpropoxy)ethoxy]ethan-1-ol. This compound is characterized by its ether and alcohol functional groups, making it a versatile chemical in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylpropoxy)ethoxy]ethanol typically involves the reaction of 2-methylpropyl alcohol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol attacks the ethylene oxide, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production of 2-[2-(2-Methylpropoxy)ethoxy]ethanol follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methylpropoxy)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted ethers.
Scientific Research Applications
2-[2-(2-Methylpropoxy)ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methylpropoxy)ethoxy]ethanol involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Similar structure but with a methoxy group instead of a methylpropoxy group.
2-[2-(2-Ethoxyethoxy)ethoxy]ethanol: Similar structure but with an ethoxy group instead of a methylpropoxy group.
Uniqueness
2-[2-(2-Methylpropoxy)ethoxy]ethanol is unique due to its specific combination of ether and alcohol functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Properties
CAS No. |
836597-64-9 |
|---|---|
Molecular Formula |
C8H21O7P |
Molecular Weight |
260.22 g/mol |
IUPAC Name |
2-[2-(2-methylpropoxy)ethoxy]ethanol;phosphoric acid |
InChI |
InChI=1S/C8H18O3.H3O4P/c1-8(2)7-11-6-5-10-4-3-9;1-5(2,3)4/h8-9H,3-7H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
AIZSMGNLXMHRGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCCOCCO.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B14193612.png)
![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)



![Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B14193646.png)
![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)


![2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14193679.png)



